exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Catalog No.
S6588632
CAS No.
2231663-92-4
M.F
C14H23NO4
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonan...

CAS Number

2231663-92-4

Product Name

exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

IUPAC Name

(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+

InChI Key

ITNSBJMWGALKFI-FGWVZKOKSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)O

Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique nitrogen-containing structure. Its molecular formula is C14H23NO4, and it possesses a molecular weight of approximately 271.34 g/mol. The compound features a bicyclo[3.3.1]nonane framework with a tert-butoxycarbonyl (Boc) group at the 9-position and a carboxylic acid functional group at the 3-position, which contributes to its reactivity and potential biological activity .

The chemical reactivity of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is largely influenced by its functional groups:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the corresponding amine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in various synthetic applications.
  • Nucleophilic Substitution: The nitrogen atom within the bicyclic structure can participate in nucleophilic substitution reactions, potentially leading to diverse derivatives.

Several methods have been proposed for synthesizing exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through ring-closing reactions involving nitrogen-containing compounds.
  • Protective Group Strategies: The introduction of the tert-butoxycarbonyl group typically involves protecting an amine during synthesis, followed by selective deprotection to yield the final product.
  • Multi-step Synthesis: A synthetic route may involve multiple steps, including functional group transformations and purification processes to isolate the desired compound.

Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is primarily of interest in research settings, particularly in:

  • Medicinal Chemistry: Potential development as a lead compound for drug discovery due to its structural uniqueness.
  • Chemical Biology: Use as a probe for studying biological systems or as an intermediate in synthesizing more complex molecules.

Interaction studies involving exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid are essential for understanding its potential biological roles and mechanisms of action. Research may focus on:

  • Binding Affinity: Evaluating how this compound interacts with specific biological targets, such as enzymes or receptors.
  • Inhibition Studies: Assessing its ability to inhibit certain biochemical pathways or processes.

Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid shares structural features with several related bicyclic compounds, which include:

Compound NameMolecular FormulaUnique Features
Exo-Norbornene Carboxylic AcidC10H14O2Smaller bicyclic structure without nitrogen
Bicyclo[2.2.2]octane DerivativesC10H16Saturated bicyclic system with different functional groups
Exo-Boc-Norbornene AmineC12H19NO4Contains amine functionality, differing from carboxylic acid

The uniqueness of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid lies in its specific combination of a nitrogen atom within a bicyclic framework and the presence of both a tert-butoxycarbonyl group and a carboxylic acid functional group, which may confer distinct chemical properties and potential biological activities compared to other similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.16270821 g/mol

Monoisotopic Mass

269.16270821 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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